molecular formula C11H16O4S B13557498 (R)-2-methoxypropyl 4-methylbenzenesulfonate

(R)-2-methoxypropyl 4-methylbenzenesulfonate

Cat. No.: B13557498
M. Wt: 244.31 g/mol
InChI Key: IHRUWHJSVMOZTQ-SNVBAGLBSA-N
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Description

®-2-methoxypropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methoxypropyl 4-methylbenzenesulfonate typically involves the reaction of ®-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of ®-2-methoxypropyl 4-methylbenzenesulfonate follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-methoxypropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield the corresponding iodide derivative .

Scientific Research Applications

®-2-methoxypropyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-methoxypropyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methoxypropyl 4-methylbenzenesulfonate is unique due to its specific combination of the methoxypropyl group and the 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and materials science .

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1

InChI Key

IHRUWHJSVMOZTQ-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC

Origin of Product

United States

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